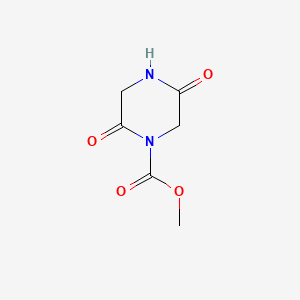

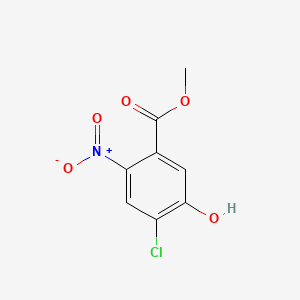

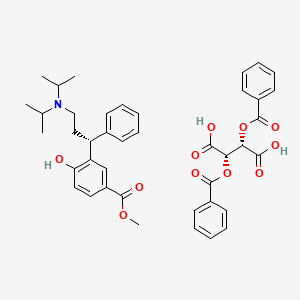

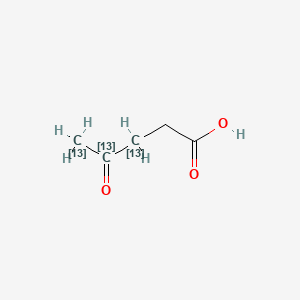

Methyl 4-chloro-5-hydroxy-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing complexes and derivatives involving Methyl 4-chloro-5-hydroxy-2-nitrobenzoate and studying their properties. For instance, Ahmadi and Amani (2012) synthesized Schiff base ligands and their copper(II) and cobalt(II) metal complexes to investigate their spectroscopy, thermal analysis, magnetic properties, and biological activities. These complexes showed paramagnetic behavior, suggesting potential applications in magnetic materials and catalysis (Ahmadi & Amani, 2012).

Chemical Reactivity and Interactions

Studies also explore the chemical reactivity of molecules similar to Methyl 4-chloro-5-hydroxy-2-nitrobenzoate, highlighting their potential in forming solid solutions and interacting with other compounds. Saršu̅ns and Be̅rziņš (2020) investigated the formation of solid solutions among chemically similar molecules, including various nitrobenzoic acid derivatives, indicating the importance of Methyl 4-chloro-5-hydroxy-2-nitrobenzoate in materials science and pharmaceutical applications (Saršu̅ns & Be̅rziņš, 2020).

Environmental and Photocatalytic Applications

The compound and its derivatives have been evaluated for their environmental impact and photocatalytic applications. Takanashi et al. (2012) focused on the production of Chloro-5-hydroxy-2-nitrobenzoic Acid through the chlorination of 3-Methyl-4-nitrophenol, highlighting its potential mutagenicity and the importance of understanding its environmental behavior (Takanashi et al., 2012).

Molecular Interactions and Crystallography

Research on non-covalent interactions and crystal structure provides insights into the molecular geometry and potential applications in crystal engineering and design. Fu, Li, and Simpson (2012) discussed the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, a closely related compound, emphasizing hydrogen bonding and π-stacking interactions, which are crucial for designing molecular materials with desired properties (Fu, Li, & Simpson, 2012).

Antimicrobial and Antifungal Properties

Additionally, derivatives of Methyl 4-chloro-5-hydroxy-2-nitrobenzoate have been isolated from natural sources, indicating their biological relevance and potential antimicrobial and antifungal properties. Xia et al. (2011) isolated new derivatives from a mangrove endophytic fungus, highlighting their moderate antitumor and antimicrobial activity (Xia et al., 2011).

properties

IUPAC Name |

methyl 4-chloro-5-hydroxy-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEUEIXVJRNYIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-5-hydroxy-2-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one](/img/structure/B586386.png)

![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)